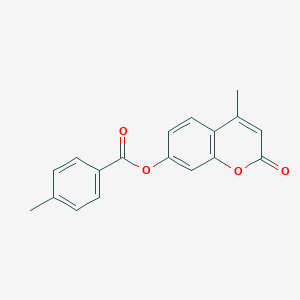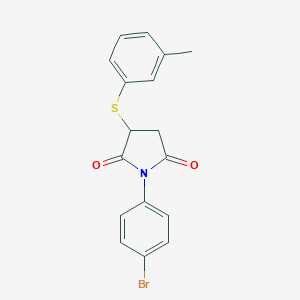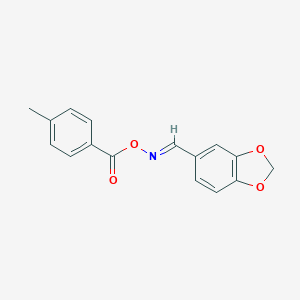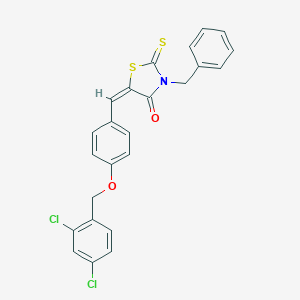
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one (hereafter referred to as 3-B5-4-2,4-DBB-2T-T4-1) is a synthetic organic compound that has been studied for its potential application in a variety of scientific research areas. It is a member of the thiazolidinone family, which is a class of compounds that have been studied for their anti-inflammatory and anti-cancer properties. 3-B5-4-2,4-DBB-2T-T4-1 has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects. In addition, it has been studied for its potential to be used as a catalyst in organic synthesis.
Scientific Research Applications
Thiazolidinones: Biological Potential and Synthetic Development
Thiazolidinones, including the class of compounds to which "3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one" belongs, have shown great biological potential across different studies. The core structure of thiazolidin-4-one is recognized for its pharmacological relevance, with derivatives being found in commercial pharmaceuticals. Research has demonstrated that these compounds exhibit potential activities against various diseases, underscoring their importance in medicinal chemistry. The synthesis of thiazolidinones has evolved significantly since the mid-nineteenth century, incorporating green chemistry principles and highlighting the compound's stability and versatile biological activities (Santos, Jones Junior, & Silva, 2018).
Antineoplastic Properties
A notable application of thiazolidinone derivatives is in the development of antineoplastic agents. Research has identified a series of thiazolidinone-based compounds that exhibit excellent cytotoxic properties, potentially more potent than some existing anticancer drugs. These compounds have been shown to induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions, presenting them as promising candidates for cancer therapy (Hossain, Enci, Dimmock, & Das, 2020).
Antioxidant and Anti-inflammatory Applications
Another significant area of application for thiazolidinone derivatives is their antioxidant and anti-inflammatory properties. Studies have focused on developing alternative agents that exhibit significant antioxidant and anti-inflammatory activities, with benzofused thiazole analogues being explored for their therapeutic potential. These compounds have shown promise in vitro, providing a basis for further investigation into their efficacy as therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO2S2/c25-19-9-8-18(21(26)13-19)15-29-20-10-6-16(7-11-20)12-22-23(28)27(24(30)31-22)14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDFHHCPBZOHOL-WSDLNYQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)
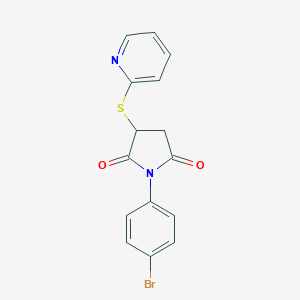
![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)
